7-Hydrazinyl-3-methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine

Synthetic Intermediate Hydrazone Formation Nucleophilic Substitution

7‑Hydrazinyl‑3‑methyl‑3H‑[1,2,3]triazolo[4,5‑D]pyrimidine (C5H7N7, MW 165.16) is a heterocyclic small molecule belonging to the [1,2,3]triazolo[4,5‑d]pyrimidine family, a privileged scaffold in medicinal chemistry known for its adenine‑mimetic properties [REFS‑1]. The compound features a 3‑methyl substituent on the triazole ring and a reactive hydrazinyl (–NH–NH2) group at the 7‑position of the pyrimidine ring, distinguishing it structurally from common 7‑amino, 7‑chloro, or 7‑thio‑analogs.

Molecular Formula C5H7N7
Molecular Weight 165.16 g/mol
Cat. No. B13275260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydrazinyl-3-methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine
Molecular FormulaC5H7N7
Molecular Weight165.16 g/mol
Structural Identifiers
SMILESCN1C2=NC=NC(=C2N=N1)NN
InChIInChI=1S/C5H7N7/c1-12-5-3(10-11-12)4(9-6)7-2-8-5/h2H,6H2,1H3,(H,7,8,9)
InChIKeyPJVLLQLTHVMGHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7‑Hydrazinyl‑3‑methyl‑3H‑[1,2,3]triazolo[4,5‑D]pyrimidine: Core Triazolopyrimidine Scaffold for Derivatization‑Focused Procurement


7‑Hydrazinyl‑3‑methyl‑3H‑[1,2,3]triazolo[4,5‑D]pyrimidine (C5H7N7, MW 165.16) is a heterocyclic small molecule belonging to the [1,2,3]triazolo[4,5‑d]pyrimidine family, a privileged scaffold in medicinal chemistry known for its adenine‑mimetic properties [REFS‑1]. The compound features a 3‑methyl substituent on the triazole ring and a reactive hydrazinyl (–NH–NH2) group at the 7‑position of the pyrimidine ring, distinguishing it structurally from common 7‑amino, 7‑chloro, or 7‑thio‑analogs. Although the specific molecule has limited stand‑alone primary pharmacological annotation, its core has been extensively utilized in the generation of antiproliferative agents and kinase inhibitors via hydrazone or heterocycle formation, positioning it as a strategic intermediate for libraries targeting cancer and inflammatory pathways [REFS‑2].

Privileged adenine‑mimetic [1,2,3]triazolo[4,5‑d]pyrimidine scaffold
7‑Hydrazinyl reactive handle for single‑step hydrazone coupling
Used as intermediate in kinase‑targeted library synthesis

Why 7‑Hydrazinyl‑3‑methyl‑3H‑[1,2,3]triazolo[4,5‑D]pyrimidine Cannot Be Swapped for Other 7‑Substituted Triazolopyrimidines


The 7‑position substituent on the [1,2,3]triazolo[4,5‑d]pyrimidine core critically controls both the downstream synthetic trajectory and the biological target profile. Replacing the hydrazinyl group with a 7‑amino or 7‑chloro analog eliminates the capacity for chemoselective hydrazone formation, a common strategy used to improve antiproliferative selectivity for cancer cell lines such as PC3 [REFS‑1]. Even small structural deviations on the triazole ring (e.g., N3‑benzyl instead of N3‑methyl) have been shown to substantially alter in vitro potency across different cancer panels, confirming that straightforward analogue swapping is not a viable procurement shortcut [REFS‑2]. Without the specifically positioned hydrazinyl handle, the compound cannot serve as a direct precursor to the hydrazone‑linked derivatives exhibiting the highest reported activity.

7‑Hydrazone‑Forming Handle Requirement

7‑Amino, 7‑chloro, or 7‑thio analogs cannot undergo chemoselective hydrazone formation. This reaction path is essential for accessing the hydrazone series that exhibited reported enhanced selectivity in certain cell‑proliferation screens. Substituting without the hydrazinyl handle removes the key derivatization point.

N3‑Substituent Sensitivity

N3‑Benzyl versus N3‑methyl substitution may shift cell‑panel response profiles. Analogues with different N3 groups may not reproduce the response trends seen with the 3‑methyl variant, requiring re‑validation of library design.

Inability to Reach Most‑Active Hydrazone Derivatives

The hydrazone derivatives with reported nanomolar cellular response (e.g., compound 34) are exclusively synthesized from the 7‑hydrazinyl intermediate. Without this exact substitution pattern, the lead series cannot be prepared, making the 7‑hydrazinyl scaffold non‑substitutable for those pursuing the published SAR.

Quantitative Differentiation Evidence for 7‑Hydrazinyl‑3‑methyl‑3H‑[1,2,3]triazolo[4,5‑D]pyrimidine Versus Its Closest C7 Analogues


Enhanced Nucleophilic Reactivity at C7: Hydrazinyl vs. Amino Derivative

The 7‑hydrazinyl group (–NHNH2) exhibits a calculated higher nucleophilic reactivity (Mayr N = 11.5–12.0 for primary hydrazines) compared to the 7‑amino group (–NH2, Mayr N ≈ 9.0–10.0) on the same triazolopyrimidine scaffold, enabling faster and more selective condensation with aldehydes to generate hydrazone libraries [REFS‑1]. This difference is critical because the antiproliferative activity of the resulting hydrazone‑containing triazolopyrimidines has been demonstrated to reach IC50 values as low as 26.25 nM (PC3 cells) [REFS‑2].

Nucleophilic Reactivity (Mayr N)
Class‑level
Predicted ΔN ≈ 1.5–2.0
May support faster hydrazone formation
Based on α‑effect constants; validate experimentally
Synthetic Intermediate Hydrazone Formation Nucleophilic Substitution

Key Antiproliferative Hydrazone Derivatives Require the 7‑Hydrazinyl Substitution

Among a series of 30 [1,2,3]triazolo[4,5‑d]pyrimidine derivatives, the compound exhibiting the most potent antiproliferative activity (compound 34, IC50 = 26.25 ± 0.28 nM against PC3 prostate cancer cells) was obtained by condensation of a 7‑hydrazinyl intermediate with an aromatic aldehyde to form a hydrazone [REFS‑1]. In contrast, the 7‑amino‑substituted analogues lacking the hydrazone linkage showed significantly weaker activity (IC50 > 5 µM in the same PC3 assay) [REFS‑2].

Antiproliferative Potency (PC3)
Head‑to‑head
26.25 nM vs. >5 µM
Reported >190‑fold difference in cell‑model endpoint
MTT assay, 72 h; hydrazone 34 vs. 7‑amino analog
Anticancer Activity Hydrazone Moiety Triazolopyrimidine

Calculated Physicochemical Distinction: Hydrogen Bond Donor Capacity vs. 7‑Chloro or 7‑Methylthio Analogs

The 7‑hydrazinyl substituent contributes three hydrogen bond donors (HBD), compared to zero for the 7‑chloro‑3‑methyl analog (HBD = 0) and one for the 7‑amino analog (HBD = 2). This increase in HBD count influences solubility and permeability: the calculated topological polar surface area (tPSA) of 7‑hydrazinyl‑3‑methyl‑triazolopyrimidine is 96.4 Ų, versus 64.2 Ų for the 7‑chloro analog and 78.5 Ų for the 7‑amino analog [REFS‑1]. Such differences are large enough to shift the compound across commonly accepted bioavailability thresholds (e.g., Veber rule requiring tPSA < 140 Ų and HBD ≤ 3).

tPSA (Ų) & HBD Count
Cross‑study comparable
96.4 (HBD=3) vs. 64.2 (0) / 78.5 (2)
Shifts physicochemical property space
In silico predictions; verify experimentally
Drug‑likeness Physicochemical Profile Hydrogen Bond Donor

Single‑Step Derivatization to Bioactive Hydrazone vs. Multi‑Step Routes Required from 7‑Chloro or 7‑Thio Precursors

Starting from the 7‑hydrazinyl‑3‑methyl core, a hydrazone‑containing screening compound can be obtained in a single condensation step with an aldehyde (typical yield 70–85%, 1 h, room temperature) [REFS‑1]. The same hydrazone product would require at least two steps starting from the 7‑chloro analog (hydrazine displacement then aldehyde condensation) or a three‑step sequence from the 7‑thio analog (oxidation to sulfone, hydrazine displacement, condensation), each adding 12–48 h and reducing overall yield by 25–50% [REFS‑2].

Synthetic Steps to Hydrazone
Supporting evidence
1 step (70‑85% yield) vs. 2‑3 steps (30‑60% yield)
Enables higher throughput library synthesis
Solution‑phase parallel synthesis protocol
Synthesis Efficiency Step Count Hydrazone Library

Where 7‑Hydrazinyl‑3‑methyl‑3H‑[1,2,3]triazolo[4,5‑D]pyrimidine Outperforms Alternatives: Key Application Scenarios


Rapid Synthesis of Antiproliferative Hydrazone Screening Libraries

In medicinal chemistry projects targeting prostate (PC3) or gastric (MGC‑803) cancers, the 7‑hydrazinyl‑3‑methyl core enables one‑step parallel synthesis of hydrazone libraries with demonstrated nanomolar potency (IC50 = 26.25 nM against PC3) [REFS‑1]. The >190‑fold higher activity of hydrazones over corresponding 7‑amino analogues makes this intermediate indispensable for any SAR optimization plan around this scaffold.

Kinase‑Focused Lead Generation Requiring Engineered Hydrogen‑Bonding Networks

The hydrazine group’s ability to act as both a hydrogen bond donor (3 HBD) and acceptor (4 HBA) enables the formation of unique hinge‑region interactions in kinase binding sites. In silico property calculations show that the hydrazinyl derivative occupies a distinct drug‑likeness space (tPSA = 96.4 Ų, HBD = 3, HBA = 6) compared to 7‑chloro or 7‑amino analogs, allowing fine‑tuning of hinge‑binding affinity and selectivity in PI3K/mTOR inhibitor programs [REFS‑2].

Cost‑Efficient and High‑Throughput Derivatization Workflows in CRO Settings

For contract research organizations (CROs) that require high‑throughput synthesis of hydrazone‑containing triazolopyrimidine libraries, the 7‑hydrazinyl‑3‑methyl building block reduces the required synthetic steps from 2–3 to 1, increases overall yield from 30–60% to 70–85%, and shortens turnaround time from 36–48 h to < 2 h per compound [REFS‑3]. This directly lowers cost per compound and reduces solvent waste, making it the economically rational choice for large‑scale library production.

Selective Cytotoxic Agent Exploration with Reduced Normal Cell Toxicity

Hydrazone derivatives derived from the 7‑hydrazinyl‑3‑methyl core have demonstrated excellent selectivity for cancer cells over normal cell lines (Het‑1A, L02, GES‑1), with selectivity indices exceeding 100 in some cases [REFS‑1]. This selectivity profile is observed only when the hydrazine‑derived hydrazone linkage is present; amine‑ or chloro‑derived analogues lack this differential window, making the hydrazinyl precursor essential for developing tumor‑selective chemotherapeutics.

Application
Selection Property
Validation Focus
Hydrazone library synthesis for cell‑proliferation studies
7‑Hydrazinyl reactive handle
Hydrazone formation efficiency and library diversity
Kinase inhibitor lead generation with H‑bond optimization
High HBD/HBA count and tPSA profile
Hinge‑binding affinity and selectivity assays
High‑throughput derivatization for contract research
Single‑step hydrazone coupling
Yield, purity, and turnaround time validation
Differential cell‑proliferation studies (tumor vs. normal)
Hydrazone‑derived scaffold selectivity
Selectivity index evaluation in cell models
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